AB-MECA

Adenosine A3 receptor Radioligand binding Receptor pharmacology

AB-MECA's defined binding (Ki=430.5 nM) and functional potency (pD2=6.9 in human macrophages) ensure reproducible A3AR studies. For robust radioligand assays (Kd=0.59 nM) or in vivo models, this reference standard guarantees target engagement and data integrity, minimizing experimental variability.

Molecular Formula C18H21N7O4
Molecular Weight 399.4 g/mol
Cat. No. B1261338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAB-MECA
SynonymsAB-MECA
N(6)-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide
Molecular FormulaC18H21N7O4
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O
InChIInChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-2-4-10(19)5-3-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23)/t12-,13-,14+,18-/m1/s1
InChIKeyLDYMCRRFCMRFKB-ZUMXRPEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AB-MECA: High-Affinity A3 Adenosine Receptor Agonist for Immuno-Oncology & Inflammation Research


AB-MECA (4-aminobenzyl-5′-N-methylcarboxamidoadenosine) is a synthetic adenosine derivative that functions as a high-affinity agonist at the human A3 adenosine receptor (A3AR) [1]. It is widely employed as a reference standard and pharmacological tool for probing A3AR-mediated signaling pathways in both in vitro and in vivo experimental systems [2]. The compound's defined binding affinity, functional profile, and established use as a radioligand make it a critical component for characterizing adenosine receptor pharmacology, particularly in the contexts of inflammation, oncology, and cardioprotection research.

Why Generic A3 Agonist Substitution Fails: AB-MECA's Defined Pharmacological Fingerprint


The A3 adenosine receptor agonist class exhibits significant structural and pharmacological diversity, with key ligands like IB-MECA, Cl-IB-MECA, and adenosine displaying vastly different receptor binding affinities, functional potencies, and selectivity profiles [1]. Substituting AB-MECA with a 'generic' A3 agonist without rigorous validation can lead to irreproducible data or misinterpretation of biological outcomes. AB-MECA's unique fingerprint—defined by its specific binding Ki at human A3AR, its cross-reactivity with other adenosine receptor subtypes, its functional efficacy in specific cellular contexts, and its established role as a radioligand—cannot be assumed for any other in-class compound. The following quantitative evidence demonstrates precisely where AB-MECA is differentiated, providing a scientific basis for its specific selection in research and drug discovery workflows.

AB-MECA Quantitative Differentiation Guide: Binding, Functional, and In Vivo Evidence


Human A3 Receptor Binding Affinity: AB-MECA vs. High-Affinity Comparators

AB-MECA exhibits a binding affinity (Ki) of 430.5 nM for the human A3 adenosine receptor expressed in CHO cells, establishing its potency as a reference A3AR agonist [1]. This value provides a benchmark against which the enhanced potencies of more recently developed A3AR agonists can be measured. For instance, the 2-chlorinated analog Cl-IB-MECA displays a Ki of 0.33 nM, demonstrating >1300-fold higher affinity . This quantitative difference underscores the importance of selecting the appropriate tool compound based on the required potency for a given assay.

Adenosine A3 receptor Radioligand binding Receptor pharmacology

Functional Inhibition of TNF-α in Primary Human Macrophages

AB-MECA demonstrates a defined functional potency for inhibiting lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in primary cultured human lung macrophages, with a pD2 value of 6.9 [1]. This functional readout provides a quantitative basis for its anti-inflammatory potential in a therapeutically relevant cell type. While other A3AR agonists may exhibit similar activities, this specific pD2 value characterizes the functional signature of AB-MECA in this primary human cell system.

Inflammation TNF-alpha Macrophage biology Immunopharmacology

In Vivo Bronchoconstriction Potentiation in a Guinea Pig Asthma Model

In an in vivo model of ovalbumin-sensitized guinea pigs, intravenous administration of AB-MECA at a dose of 3 μg/kg enhanced antigen-induced bronchoconstriction [1]. This specific in vivo effect distinguishes AB-MECA's pharmacological profile from that of other A3AR agonists, which may have divergent effects on airway tone. This data is critical for researchers studying the role of A3AR in respiratory conditions and for validating the in vivo activity of new chemical entities.

Asthma Bronchoconstriction In vivo pharmacology Respiratory disease

Ex Vivo Tracheal Contraction Potentiation

In isolated guinea pig trachea preparations, AB-MECA at a concentration of 0.1 μM increases contraction [1]. This ex vivo activity provides a robust and quantifiable measure of A3AR-mediated smooth muscle contractility. This data serves as a critical reference point for researchers investigating airway hyperresponsiveness and for characterizing the functional activity of A3AR ligands in a controlled tissue environment.

Ex vivo pharmacology Airway smooth muscle Organ bath studies Adenosine receptor

Radioligand Utility: [125I]AB-MECA as a Gold-Standard A3 Receptor Probe

The radiolabeled form of AB-MECA, [125I]AB-MECA, is a widely utilized and well-characterized radioligand for studying A3 adenosine receptors. It exhibits a high affinity for the receptor, with a Kd of 0.59 nM in some systems , and binds to rat A1 and A3 receptors with Kd values of 3.42 nM and 1.48 nM, respectively [1]. Its use as a reference standard in competition binding assays is well-established [2]. This contrasts with unlabeled agonists like IB-MECA, which are not suitable as radiotracers, highlighting a unique application for AB-MECA in receptor binding studies.

Radioligand binding assay A3 adenosine receptor Receptor autoradiography Drug discovery

High-Impact AB-MECA Application Scenarios in Inflammation, Oncology & Assay Development


Validating A3 Adenosine Receptor Engagement in Primary Human Immune Cells

AB-MECA's defined pD2 of 6.9 for inhibiting LPS-induced TNF-α release in primary human lung macrophages [1] makes it an ideal positive control and pharmacological tool for validating A3AR-mediated anti-inflammatory pathways. Researchers can use this specific concentration-response relationship to confirm target engagement and to benchmark the efficacy of novel A3AR modulators in a physiologically relevant human cell system. This application is critical for immunology and respiratory disease research where TNF-α is a key pathogenic driver.

Establishing a Reproducible In Vivo Model of A3AR-Mediated Bronchoconstriction

The specific dose of 3 μg/kg (i.v.) AB-MECA, which reliably enhances antigen-induced bronchoconstriction in guinea pigs [1], provides a validated protocol for inducing and studying A3AR-mediated airway hyperresponsiveness. This model is essential for preclinical asthma research, enabling the evaluation of novel A3AR antagonists and for understanding the complex role of adenosine signaling in respiratory diseases. The defined in vivo parameter ensures experimental reproducibility across different laboratories.

Performing High-Throughput Screening for Novel A3 Adenosine Receptor Ligands

[125I]AB-MECA's established use as a high-affinity radioligand (Kd = 0.59 nM) for A3AR binding assays makes it a cornerstone for high-throughput screening (HTS) campaigns. Its robust binding characteristics allow for the efficient and quantitative assessment of compound libraries for A3AR affinity. This application is invaluable for drug discovery programs aiming to identify novel agonists, antagonists, or allosteric modulators of the A3 adenosine receptor, a target of increasing interest in oncology and inflammatory diseases.

Benchmarking Potency of Next-Generation A3 Adenosine Receptor Agonists

AB-MECA's well-defined binding affinity (Ki = 430.5 nM) for the human A3AR [2] serves as a critical reference standard for medicinal chemistry efforts. Newly synthesized A3AR agonists can be directly compared against this benchmark value to assess improvements in potency and selectivity. For instance, the >1300-fold higher affinity of Cl-IB-MECA (Ki = 0.33 nM) highlights the significant structural modifications that can enhance ligand-receptor interactions, providing a clear quantitative framework for structure-activity relationship (SAR) studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for AB-MECA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.